N-[2-(4-CHLOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-N'-CYCLOPENTYLETHANEDIAMIDE
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Overview
Description
N-[2-(4-CHLOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-N’-CYCLOPENTYLETHANEDIAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a thieno[3,4-c]pyrazole ring, and a cyclopentylethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-CHLOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-N’-CYCLOPENTYLETHANEDIAMIDE typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification, hydrazination, salt formation, and cyclization to form the thieno[3,4-c]pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure consistent production at a large scale.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-CHLOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-N’-CYCLOPENTYLETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can be performed using appropriate reagents under controlled conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(4-CHLOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-N’-CYCLOPENTYLETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-CHLOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-N’-CYCLOPENTYLETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit key enzymes or receptors, leading to the disruption of essential biological processes in pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,4-c]pyrazole derivatives and chlorophenyl-containing molecules. Examples include:
Pyraclostrobin: A fungicide with a similar structural motif.
Indole derivatives: Compounds with a similar aromatic ring structure and diverse biological activities.
Uniqueness
N-[2-(4-CHLOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-N’-CYCLOPENTYLETHANEDIAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S/c19-11-5-7-13(8-6-11)23-16(14-9-26-10-15(14)22-23)21-18(25)17(24)20-12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWNQFCFDJSHHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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